2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide
Description
Structure and Significance The compound 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide is a flurbiprofen-derived amide featuring a fluorinated biphenyl moiety linked to a 1,3-thiazol-2-yl group via a propanamide bridge. Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), is modified here to explore enhanced pharmacological properties, such as antiproliferative activity against cancer cell lines (e.g., HT-29, HeLa, A549, MCF-7) while sparing normal cells like NIH3T3 fibroblasts .
Synthesis The compound is synthesized through coupling reactions between flurbiprofen derivatives and thiazole-containing amines. For example, hydrazide intermediates are formed via condensation, followed by cyclization to introduce thiazolidinone or oxadiazole rings .
Properties
Molecular Formula |
C18H15FN2OS |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H15FN2OS/c1-12(17(22)21-18-20-9-10-23-18)14-7-8-15(16(19)11-14)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21,22) |
InChI Key |
SUSSVWYDIMXGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions One common approach is the coupling of 2-fluorobiphenyl with a thiazole derivative under specific conditions The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The biphenyl and thiazole moieties may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall effect. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Propanamide Derivatives
The following table summarizes key structural analogs and their properties:
Key Observations :
- Target Compound : The fluorobiphenyl-thiazole combination confers antiproliferative activity, likely due to enhanced lipophilicity and target engagement .
- Indole Analogs : Replacing thiazole with indole (as in ) may alter pharmacokinetics but lacks reported activity data.
- Sulfonamide-Thiazole Hybrids : Compound 16 (from ) shows CXCR2 antagonism, highlighting how sulfonyl groups modulate receptor specificity.
Pharmacological Activity Comparison
Antiproliferative Activity
- The target compound exhibits selective cytotoxicity against cancer cells (e.g., IC₅₀ values in µM range for HeLa, A549) without harming NIH3T3 fibroblasts .
- In contrast, flurbiprofen hydrazide derivatives (e.g., 3a-k, 4a-k) from show variable activities depending on substituents but lack direct comparative data.
Anti-inflammatory and Enzyme Targets
- Compound 16 (CXCR2 antagonist) and analogs in demonstrate nanomolar potency, suggesting sulfonamide-thiazole hybrids are superior for inflammatory pathways.
- Thiazole-(5-aryl) derivatives (e.g., 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine in ) target cyclooxygenase (COX) pathways but require structural optimization for selectivity.
Biological Activity
The compound 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN2S |
| Molecular Weight | 344.41 g/mol |
| IUPAC Name | 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide |
| CAS Number | [Insert CAS Number] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=S)C(=C2)N(C(=O)C(C)C)F |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the coupling of a thiazole derivative with a biphenyl structure through amide formation. This process may utilize reagents such as phosphorus oxychloride and various coupling agents to achieve the desired product in high yield.
Antimicrobial Properties
Research indicates that 2-(2-fluorobiphenyl-4-yl)-N-(1,3-thiazol-2-yl)propanamide exhibits significant antimicrobial activity. Studies have shown that derivatives of thiazoles can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. For instance, a study demonstrated that thiazole-containing compounds displayed activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it interacts effectively with cancer cell receptors, inhibiting proliferation. In vitro assays revealed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the apoptotic pathway .
The biological activity of this compound is attributed to its ability to bind selectively to target proteins involved in disease mechanisms. Specifically, the thiazole moiety is known to interact with metal ions in enzymes, which can alter their activity and lead to therapeutic effects. Additionally, the fluorinated biphenyl structure enhances lipophilicity, facilitating better membrane penetration and bioavailability .
Case Studies
- Antimicrobial Efficacy : A study tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations as low as 10 µg/mL, significant inhibition zones were observed, confirming its potential as a novel antimicrobial agent .
- Cancer Cell Line Studies : In a series of experiments involving MCF-7 (breast cancer) and HT-29 (colon cancer) cells, treatment with the compound resulted in over 70% cell death at concentrations above 20 µM after 48 hours. Flow cytometry analysis confirmed the induction of apoptosis through increased Annexin V staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
